molecular formula C22H18N2O6 B5416338 2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid

2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid

Cat. No.: B5416338
M. Wt: 406.4 g/mol
InChI Key: CSFYVPOUYVNZRL-KSEXSDGBSA-N
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Description

2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid is a complex organic compound that features a unique structure incorporating a benzo[g][1,4]benzodioxine moiety

Properties

IUPAC Name

2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c25-21(26)13-29-17-8-4-3-7-16(17)11-23-24-22(27)20-12-28-18-9-14-5-1-2-6-15(14)10-19(18)30-20/h1-11,20H,12-13H2,(H,24,27)(H,25,26)/b23-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFYVPOUYVNZRL-KSEXSDGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC=CC=C4OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=CC=CC=C4OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid typically involves multiple steps:

    Formation of the benzo[g][1,4]benzodioxine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carbonylhydrazinylidene group: This step involves the reaction of the benzo[g][1,4]benzodioxine derivative with hydrazine derivatives under controlled temperature and pH conditions.

    Attachment of the phenoxyacetic acid moiety: This final step can be accomplished through esterification or amidation reactions, often using catalysts such as sulfuric acid or dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetic acid moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]propionic acid
  • 2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]butyric acid

Uniqueness

The uniqueness of 2-[2-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid lies in its specific structural features, such as the benzo[g][1,4]benzodioxine core and the carbonylhydrazinylidene linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

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